molecular formula C18H17F3N2O3 B1326851 [(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid CAS No. 1142205-11-5

[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid

Cat. No.: B1326851
CAS No.: 1142205-11-5
M. Wt: 366.3 g/mol
InChI Key: JYSLYBCVUJAZAR-UHFFFAOYSA-N
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Description

[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid is a complex organic compound characterized by the presence of a trifluoromethyl group, a benzyl group, and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-(trifluoromethyl)benzylamine with ethyl 2-oxo-2-phenylacetate under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the benzyl and amino groups facilitate binding to target proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the benzyl and amino groups provide versatility in chemical reactions and biological interactions .

Properties

IUPAC Name

2-(N-[2-oxo-2-[[3-(trifluoromethyl)phenyl]methylamino]ethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3/c19-18(20,21)14-6-4-5-13(9-14)10-22-16(24)11-23(12-17(25)26)15-7-2-1-3-8-15/h1-9H,10-12H2,(H,22,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSLYBCVUJAZAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NCC2=CC(=CC=C2)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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